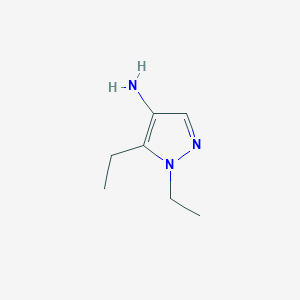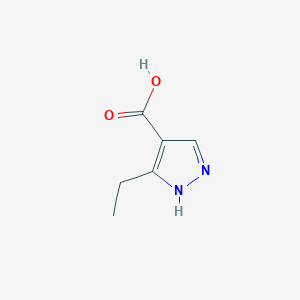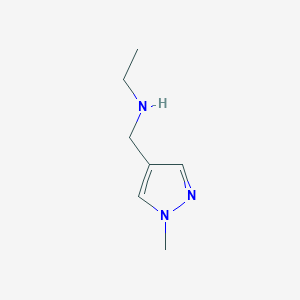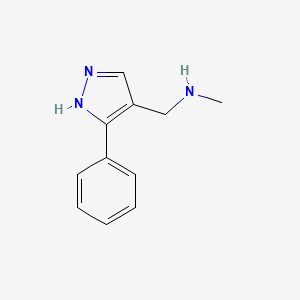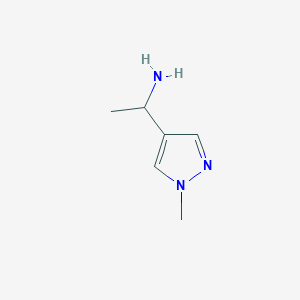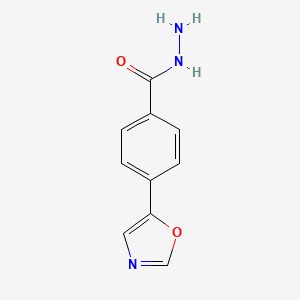
4-(5-Oxazolyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxazolyl)benzohydrazide is a chemical compound with the molecular formula C10H9N3O2 . It is widely used in scientific experiments for its antimicrobial and antioxidant properties.
Synthesis Analysis
The synthesis of oxazole derivatives, such as 4-(5-Oxazolyl)benzohydrazide, has been a topic of interest in recent years. A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves combining suitable aldehydes with four hydrazides .Molecular Structure Analysis
The molecular structure of 4-(5-Oxazolyl)benzohydrazide is characterized by a five-membered oxazole ring attached to a benzohydrazide group . The molecular weight is 203.2 g/mol.Scientific Research Applications
Anti-Bacterial Activity
Benzohydrazide derivatives have been found to exhibit anti-bacterial properties . For instance, bivalent metal complexes of benzohydrazide derivatives have been synthesized and their anti-microbial activity has been investigated against three pathogenic bacteria . The order of activity of the complexes was determined to be [Zn(Dmby)2] > [Cu(Dmby)2(H2O)2] > [Ni(Dmby)2(H2O)2] > [Co(Dmby)2(H2O)2] > and [Cd(Dmby)2] .
Anti-Fungal Activity
Similar to their anti-bacterial properties, benzohydrazide derivatives have also shown anti-fungal activities . This makes them potential candidates for the development of new anti-fungal drugs .
Catalytic Activity
Benzohydrazide derivative complexes can act as catalysts in various chemical reactions . They can influence the catalytic activity and selectivity, making these complexes valuable in synthetic chemistry .
Pharmacological Activities
Benzohydrazide derivative complexes have been studied for their potential pharmacological activities . They might exhibit antibacterial, antifungal, antitumor, or anti-inflammatory properties . Researchers explore their interactions with biomolecules for potential drug development .
Biological Systems
The interaction of benzohydrazide complexes with biologically relevant molecules could provide insights into their potential role in biological systems . This can be used to understand the interaction of benzohydrazide complexes with biologically relevant molecules .
Synthesis of Oxazole-Based Molecules
The synthesis of oxazole-based molecules utilizing the van Leusen oxazole synthesis has been a significant area of research . This strategy is one of the most appropriate methods to prepare oxazole-based medicinal compounds .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYJVYAAIVMXIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630614 |
Source


|
| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Oxazolyl)benzohydrazide | |
CAS RN |
886362-14-7 |
Source


|
| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


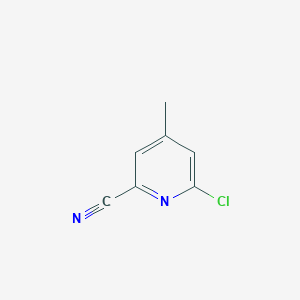

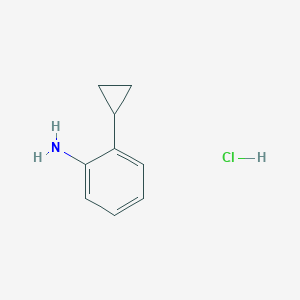
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
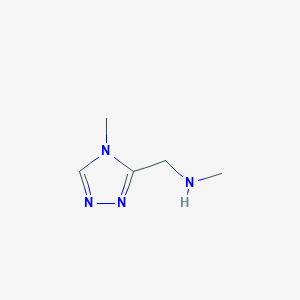
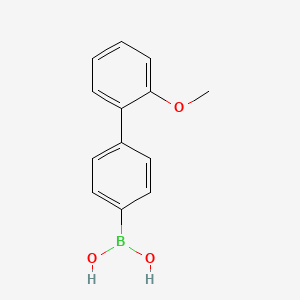
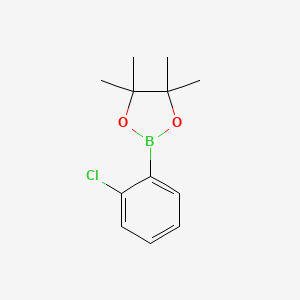
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
